Tropaeolin OO
Overview
Description
Tropaeolin OO, also known as Acid Orange 5, is an azo dye with the chemical formula C₁₈H₁₄N₃NaO₃S. It is commonly used as a pH indicator and a dye for wool. The compound is characterized by its ability to change color based on the pH of the solution it is in, making it useful in various analytical applications .
Mechanism of Action
Target of Action
Tropaeolin OO, an azo dye, primarily targets Pd (II) ions . These ions are metals with similar properties to palladium and platinum, which are often found in waste solutions from various industries .
Mode of Action
This compound interacts with its target, Pd (II) ions, through the formation of a metalorganic complex . This complex formation is a result of the interaction between the Pd (II) ions and the azo-dye this compound . The process of this complex formation has been studied using UV-Vis spectrophotometry under different conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detection and determination of Pd (II) ions . The formation of the metalorganic complex between Pd and this compound allows for distinguishing Pd (II) ions from both platinum complexes, i.e., Pt (II), Pt (IV) .
Pharmacokinetics
Its molecular weight is known to be375.38 , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the selective determination of Pd (II) ions . The formed metalorganic complex allows the determination of palladium even in the presence of other cations (Na, K, Mg, Zn, Co, Ni, Al) and changed concentrations of Pt (IV) ions . This method is characterized by high selectivity towards palladium ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of metalorganic complex formation and Pd (II) ions determination were studied under different conditions: solvents (water and B-R buffer), pH (2.09–6.09), temperature (20–60 °C), anions and cations concentrations . Moreover, the proposed method can be applied to solutions containing both chloride and chlorate ions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tropaeolin OO are largely related to its ability to form metalorganic complexes, particularly with Pd(II) ions . This interaction involves the azo group of this compound and the Pd(II) ions, resulting in a complex that can be detected using UV-Vis spectrophotometry .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a metalorganic complex with Pd(II) ions . This process is facilitated by the azo group in this compound, which can bind to the Pd(II) ions. The resulting complex can be detected using UV-Vis spectrophotometry, allowing for the selective determination of Pd(II) ions .
Temporal Effects in Laboratory Settings
In an aqueous solution, the color of this compound changes from orange to dark orange, red, pink, and purple within one hour . This suggests that this compound may undergo some form of degradation or transformation over time when in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropaeolin OO is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with diphenylamine to form the final product. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and quality. The final product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Tropaeolin OO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further participate in other chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Tropaeolin OO has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for certain biological processes.
Industry: Utilized as a dye for wool and other textiles, as well as in the development of chemical sensors for detecting trace amounts of metals
Comparison with Similar Compounds
Tropaeolin O (Acid Orange 6): Another azo dye used as a pH indicator with different pH range and color change properties.
Tropaeolin OOO1 (Acid Orange 20): Used for similar applications but with different chemical properties.
Tropaeolin D (Methyl Orange): Commonly used in titrations as a pH indicator with a different color change range.
Uniqueness: Tropaeolin OO is unique due to its specific pH range and color change properties, making it particularly useful in certain analytical applications where other indicators may not be suitable. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
CAS No. |
554-73-4 |
---|---|
Molecular Formula |
C18H15N3NaO3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |
InChI Key |
CZTPLDCJJBVNOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
554-73-4 |
Pictograms |
Irritant |
Related CAS |
17040-79-8 (Parent) |
Synonyms |
4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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